
Marinobufagenin structure and chemical
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Marinobufagenin

Cat. No.: B191785 Get Quote

An In-depth Technical Guide to Marinobufagenin: Structure, Properties, and Mechanism of

Action

Introduction
Marinobufagenin (MBG) is a cardiotonic steroid of the bufadienolide class, originally isolated

from the venom of toad species such as Bufo marinus (Rhinella marina).[1][2] It is also

recognized as an endogenous compound in mammals, including humans, where its levels are

associated with conditions like preeclampsia, myocardial infarction, and kidney failure.[1] MBG

is a potent vasoconstrictor and a highly specific inhibitor of the alpha-1 (α1) isoform of the

sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme, which is the

predominant isoform in the vascular wall and kidneys.[1][3] This dual role in natriuresis and

vasoconstriction, coupled with its involvement in complex cell signaling pathways, makes MBG

a molecule of significant interest in cardiovascular and renal disease research. This guide

provides a detailed overview of its chemical structure, properties, biological activity, and the

experimental methodologies used for its study.

Chemical Structure and Properties
Marinobufagenin is a steroid derivative characterized by a C17 δ-lactone ring, which

distinguishes bufadienolides from cardenolides (which have a five-membered ring). The core

structure is a C24 steroid.

Table 1: Chemical Identity and Properties of Marinobufagenin
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Property Value Reference(s)

Molecular Formula C₂₄H₃₂O₅

Molecular Weight 400.5 g/mol

IUPAC Name

5-

[(1R,2S,4R,6R,7R,10S,11R,14

S,16S)-14,16-dihydroxy-7,11-

dimethyl-3-

oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹

¹,¹⁶]octadecan-6-yl]pyran-2-

one

CAS Number 470-42-8

InChI Key
JMNQTHQLNRILMH-

OBBGIPBRSA-N

SMILES
O[C@H]1CC[C@@]2(C)--

INVALID-LINK--(O)C1

Solubility

DMF: 3 mg/ml; DMF:PBS (pH

7.2) (1:8): 0.1 mg/ml; Ethanol:

1 mg/ml

UV max 297 nm

Class Bufadienolide, Steroid

Biological Activity and Mechanism of Action
MBG's primary molecular target is the Na+/K+-ATPase pump. Its high affinity for the α1 isoform

makes its effects particularly relevant in the kidney and vascular smooth muscle. The binding of

MBG to the pump leads to two distinct downstream consequences: an "ionic" pathway that

directly results from altered ion transport and a "signaling" pathway that involves the pump

acting as a signal transducer.

Ionic Pathway: Vasoconstriction
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Inhibition of Na+/K+-ATPase in vascular smooth muscle cells leads to an increase in

intracellular sodium concentration. This elevation alters the electrochemical gradient, causing

the Na+/Ca²⁺-exchanger to operate in reverse, which increases the influx of calcium ions into

the cell. The resulting rise in intracellular calcium concentration triggers smooth muscle

contraction and vasoconstriction.

Marinobufagenin α1-Na+/K+-ATPaseInhibits Intracellular Na+↑Leads to Na+/Ca2+ Exchanger
(Reverse Mode)

Activates Intracellular Ca2+↑Promotes VasoconstrictionCauses

Click to download full resolution via product page

Diagram 1. Ionic pathway of MBG-induced vasoconstriction.

Signaling Pathway: Profibrotic Effects
Beyond ion transport inhibition, the binding of MBG to the Na+/K+-ATPase initiates a signaling

cascade. The Na+/K+-ATPase/Src/EGFR complex can act as a signal transducer. This leads to

the activation of Phospholipase C (PLC) and subsequently Protein Kinase C delta (PKCδ),

which translocates to the nucleus. In the nucleus, PKCδ phosphorylates Fli-1 (Friend leukemia

integration 1 transcription factor), a negative regulator of collagen synthesis. This

phosphorylation relieves Fli-1's repression of the collagen-1 promoter, leading to increased

procollagen expression and ultimately contributing to tissue fibrosis, a hallmark of

cardiovascular aging and chronic kidney disease.
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Diagram 2. Profibrotic signaling pathway initiated by Marinobufagenin.
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A separate signaling axis, the Src/Akt/mTOR pathway, has also been identified. In normal

cardiac myocytes, MBG activates this survival pathway, protecting cells from apoptosis.

However, in cells with reduced Na+/K+-ATPase expression, MBG fails to activate this pathway,

leading to apoptosis via caspase-9 activation.

Quantitative Bioactivity Data
MBG's inhibitory activity is most pronounced on the α1 isoform of Na+/K+-ATPase, which is

significantly more resistant to inhibition by other cardiac glycosides like ouabain in rodents.

Table 2: IC₅₀ Values for Marinobufagenin

Target Enzyme /
System

IC₅₀ Value Comments Reference(s)

α1 Na+/K+ ATPase

subunit
78 nM

High affinity for the

primary isoform in

kidneys.

Rat Kidney Na+/K+-

ATPase
70 nmol/L

For comparison,

ouabain IC₅₀ was 248

µmol/L on the same

enzyme.

α1S-Na,K-ATPase

(Ouabain-Sensitive)
0.8 µM

Similar to digoxin (1.2

µM) and ouabain (2.0

µM) on this isoform.

α1R-Na,K-ATPase

(Ouabain-Resistant)
No inhibition

No inhibition observed

at concentrations up

to 500 µM.

Experimental Protocols
Isolation and Purification of Marinobufagenin from Toad
Venom
A common source for MBG is the venom of the Rhinella marina (formerly Bufo marinus) toad.

Solid-phase extraction combined with HPLC is a preferred method due to its higher yield and
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efficiency compared to older techniques like preparative TLC.

Toad Venom (Lyophilized)

Solvent Extraction
(e.g., Ethanol or Methanol)

Liquid-Liquid Partition
(e.g., Ethyl Acetate-Water)

Solid-Phase Extraction (SPE)
(e.g., C18 cartridge)

Preparative RP-HPLC
Fractionation

Purity Analysis
(Analytical HPLC, MS)

Purified Marinobufagenin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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